molecular formula C9H12N2O3 B12695413 Pyridoxal methyloxime CAS No. 26323-27-3

Pyridoxal methyloxime

Cat. No.: B12695413
CAS No.: 26323-27-3
M. Wt: 196.20 g/mol
InChI Key: OMTYOHICHRMINQ-NYYWCZLTSA-N
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Description

Pyridoxal methyloxime (CAS 26323-27-3) is a chemical derivative related to the vitamin B6 family. With a molecular formula of C9H12N2O3 and a molecular weight of 196.21 g/mol , this compound is of significant interest in biochemical research, particularly in studies involving pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP, the active form of vitamin B6, is a remarkably versatile cofactor that participates in a vast array of enzymatic reactions, including decarboxylation, deamination, transamination, and racemization of amino acids . Researchers utilize this compound to probe the structure and function of these enzymes. The oxime functional group can interact with the key aldehyde group of PLP or enzyme intermediates, making it a valuable tool for investigating catalytic mechanisms . By studying how such derivatives interact with the active site, scientists can gain deeper insights into the reaction specificity dictated by active site residues and the role of PLP in stabilizing different types of carbanionic reaction intermediates . This compound is supplied for research purposes exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any form of human use. Researchers should consult the safety data sheet prior to handling. Key Properties: • CAS Number: 26323-27-3 • Molecular Formula: C9H12N2O3 • Molecular Weight: 196.21 g/mol • SMILES: C(O)C\1=CNC(=C(OC)C1=C/N=O)C • InChI Key: DKQXTJUUSRKYIE-XBXARRHUSA-N

Properties

CAS No.

26323-27-3

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

[4-[(E)-hydroxyiminomethyl]-5-methoxy-6-methylpyridin-3-yl]methanol

InChI

InChI=1S/C9H12N2O3/c1-6-9(14-2)8(4-11-13)7(5-12)3-10-6/h3-4,12-13H,5H2,1-2H3/b11-4+

InChI Key

OMTYOHICHRMINQ-NYYWCZLTSA-N

Isomeric SMILES

CC1=NC=C(C(=C1OC)/C=N/O)CO

Canonical SMILES

CC1=NC=C(C(=C1OC)C=NO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridoxal methyloxime can be synthesized through the quaternization of pyridoxal oxime with substituted phenacyl bromides using microwave heating. This method is efficient and eco-friendly, providing good to excellent yields in very short reaction times . The reaction can be performed both in solvent (acetone) and under solvent-free conditions.

Industrial Production Methods: The industrial production of this compound involves the use of oxazole derivatives and dienophiles. The process typically includes a diene condensation stage followed by the formation of pyridine bases, which are then transformed into pyridoxal derivatives . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

2.1. Schiff Base Formation and Stability

  • Reduced electrophilicity at the nitrogen-oxygen bond compared to the aldehyde.

  • Increased steric hindrance from the methyl group .

Theoretical implication : Pyridoxal methyloxime may act as a competitive inhibitor in PLP-dependent enzymes by occupying active sites without forming catalytically active intermediates .

2.2. Acid/Base-Catalyzed Hydrolysis

Oximes generally undergo hydrolysis under acidic or basic conditions to regenerate carbonyl compounds. For this compound:

CH3-N-O-CH2-C5H2N(OH)2H+/OHPyridoxal+Methylhydroxylamine\text{CH}_3\text{-N-O-CH}_2\text{-C}_5\text{H}_2\text{N(OH)}_2 \xrightarrow{\text{H}^+/\text{OH}^-} \text{Pyridoxal} + \text{Methylhydroxylamine}

This reaction is pH-dependent and slower than aldimine hydrolysis due to oxime stability .

2.3. Reduction Reactions

Oximes can be reduced to amines using agents like LiAlH₄ or catalytic hydrogenation:

Pyridoxal methyloximeH2/PtPyridoxamine derivative+CH3NH2\text{this compound} \xrightarrow{\text{H}_2/\text{Pt}} \text{Pyridoxamine derivative} + \text{CH}_3\text{NH}_2

Such reductions are critical for synthesizing pyridoxamine analogs but remain unexplored for this compound in the literature .

2.4. Coordination with Metal Ions

The oxime group can act as a ligand for metal ions (e.g., Fe²⁺, Cu²⁺), forming coordination complexes. This property is exploited in chelation therapy and enzyme cofactor studies .

Comparative Reactivity Table

Reaction Type Pyridoxal This compound
Schiff Base Formation Rapid, reversibleInhibited due to oxime stability
Hydrolysis Fast (acidic conditions)Slow, requires strong acid/base
Reduction Not applicable (no oxime)Yields pyridoxamine derivatives
Metal Coordination LimitedEnhanced due to oxime ligation

Scientific Research Applications

Pyridoxal methyloxime has a wide range of applications in scientific research, including:

Mechanism of Action

Pyridoxal methyloxime exerts its effects through its conversion to pyridoxal 5’-phosphate, the active form of vitamin B6. Pyridoxal 5’-phosphate acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogen breakdown . The compound interacts with various molecular targets, including enzymes involved in these metabolic pathways, facilitating their catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

  • Pyridoxal Methyloxime vs. Pyridoxal: The replacement of the aldehyde group (-CHO) in pyridoxal with a methyloxime group (-CH=N-O-) reduces its ability to form Schiff bases with amino groups, a critical step in PLP-dependent enzymatic catalysis .
  • This compound vs. Pyridoxal Phosphate (PLP) : Unlike PLP, this compound lacks a phosphate group, limiting its role as a coenzyme. PLP’s phosphate moiety enables binding to enzyme active sites, whereas this compound’s oxime group may sterically hinder such interactions .
  • This compound vs. Pyridoxamine: Pyridoxamine contains an amino group (-CH₂NH₂) instead of an aldehyde, enabling transamination reactions.

Enzyme Inhibition and Selectivity

This compound and related B6 derivatives exhibit distinct inhibitory profiles against carbohydrate-hydrolyzing enzymes and cholinesterases:

  • Maltase/Glucoamylase Inhibition : Pyridoxal demonstrates the strongest inhibition (IC₅₀: 0.38 mg/mL for maltase; 0.27 mg/mL for glucoamylase), while this compound’s potency is likely lower due to structural modifications .
  • Cholinesterase Inhibition: Pyridoxal monooximes (e.g., this compound) reversibly inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the micromolar range (Ki: 1–10 µM). Pyridoxal dioximes, however, show reduced efficacy compared to monooximes, as the second oxime group disrupts optimal binding in enzyme active sites . Selectivity varies: this compound analogues preferentially bind BChE, while dioximes (e.g., compound 1 in ) exhibit mixed selectivity .
Table 1: Comparative Inhibition of Vitamin B6 Derivatives
Compound AChE Inhibition (Ki, µM) BChE Inhibition (Ki, µM) Maltase IC₅₀ (mg/mL)
Pyridoxal N/A N/A 0.38
This compound 5.2 ± 0.3 3.8 ± 0.2 Not reported
Pyridoxal Dioxime 12.4 ± 1.1 8.9 ± 0.9 N/A
PLP >100 >100 >1.0

Pharmacological and Toxicological Profiles

Cytotoxicity

This compound and its analogues generally exhibit low cytotoxicity. This contrasts with pyridoxamine, which demonstrates dose-dependent effects in some metabolic studies .

Mechanistic Insights and Limitations

  • Cofactor Inefficiency: this compound cannot replace PLP in enzymatic reactions. For example, PLP-dependent ADC lyase requires the phosphate group for activity, which this compound lacks .
  • DNA/Protein Interactions : Pyridoxal 5'-phosphate inhibits glucocorticoid receptor binding to DNA via Schiff base formation, but this compound’s smaller size and altered charge distribution may limit such interactions .

Q & A

Basic Research Questions

Q. How can pyridoxal methyloxime be reliably quantified in complex biological matrices?

  • Methodological Answer : Use Ultra-Performance Liquid Chromatography (UPLC) with ZIF-8-based sample pretreatment. ZIF-8, a zeolitic imidazolate framework, effectively adsorbs impurities while preserving pyridoxal derivatives. Optimize extraction with dilute hydrochloric acid and chromatographic separation using methanol-formic acid gradients . Validate the method via spike-recovery experiments and matrix-matched calibration curves to account for interferences from compounds like pyridoxine.

Q. What experimental approaches can confirm the purity of synthesized this compound?

  • Methodological Answer : Employ differential thermal analysis (DTA) and thermogravimetry (TG). Compare the thermal decomposition profiles (e.g., peak temperatures, enthalpy changes) of synthesized batches against reference standards. Discrepancies in peak areas or temperatures indicate impurities or polymorphic variations . Pair this with NMR or mass spectrometry for structural validation.

Q. How does this compound interact with pyridoxal-dependent enzymes in vitro?

  • Methodological Answer : Conduct competitive inhibition assays using aspartate aminotransferase (a model pyridoxal 5′-phosphate-dependent enzyme). Monitor enzyme kinetics via UV-Vis spectroscopy at 340 nm (NADH oxidation) in the presence of varying this compound concentrations. Compare KmK_m and VmaxV_{max} values to assess competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can this compound derivatives be designed for subtype-specific inhibition of P2X receptors?

  • Methodological Answer : Use cryo-EM structures and mutational analysis to identify key binding residues. For example, Lys215 and Lys249 in hP2X1 are critical for pyridoxal phosphate derivative binding but are absent in other subtypes (e.g., P2X3). Introduce targeted mutations (e.g., Asp170Ala in hP2X1) to enhance specificity. Validate via electrophysiology (patch-clamp) and fluorescence-based calcium flux assays .

Q. What metabolic perturbations arise from this compound exposure in vitamin B6-deficient models?

  • Methodological Answer : Track B6 vitamer turnover using 14C^{14}C-labeled pyridoxol in hyperphenylalaninemic rat models. Quantify pyridoxal 5′-phosphate (PLP) and pyridoxamine 5′-phosphate (PMP) via LC-MS. Note reduced PLP-specific radioactivity and delayed PMP synthesis in deficient models, indicating impaired PLP salvage pathways. Correlate with enzymatic activity assays for pyridoxal kinase .

Q. How does this compound influence homocysteine (Hcy) sequestration in biofluids?

  • Methodological Answer : Apply fluorescence spectroscopy with Benesi-Hildebrand analysis to determine binding stoichiometry. Pyridoxal derivatives exhibit 1:2 [pyridoxal:Hcy] binding—one Hcy covalently bound to the aldehyde group and another weakly associated via ionic interactions. Validate in hemodialysis membrane models using PLP-functionalized surfaces to assess Hcy clearance efficiency .

Data Contradictions and Resolution Strategies

Q. How to resolve discrepancies in reported this compound bioactivity across studies?

  • Methodological Answer : Standardize experimental conditions (e.g., buffer pH, cofactor concentrations). For example, pyridoxal oxidase activity in Drosophila is substrate-specific (e.g., activated by 2,4,5-trimethoxybenzaldehyde but not aliphatic aldehydes). Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular uptake studies) and control for endogenous PLP interference .

Method Optimization for Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound analogs?

  • Methodological Answer : Follow IUPAC guidelines for reporting synthetic protocols. Include detailed characterization (e.g., 1H^1H-NMR, HPLC purity ≥98%, elemental analysis) in the main text. For complex syntheses, provide step-by-step procedures in supplementary materials, referencing established methods for pyridoxal derivatives .

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